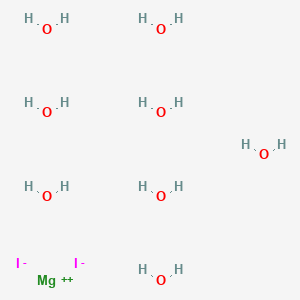Magnesium iodide octahydrate
CAS No.: 7790-31-0
Cat. No.: VC16572312
Molecular Formula: H16I2MgO8
Molecular Weight: 422.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7790-31-0 |
|---|---|
| Molecular Formula | H16I2MgO8 |
| Molecular Weight | 422.24 g/mol |
| IUPAC Name | magnesium;diiodide;octahydrate |
| Standard InChI | InChI=1S/2HI.Mg.8H2O/h2*1H;;8*1H2/q;;+2;;;;;;;;/p-2 |
| Standard InChI Key | CKYYFGUIKHUOKJ-UHFFFAOYSA-L |
| Canonical SMILES | O.O.O.O.O.O.O.O.[Mg+2].[I-].[I-] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Hydration States
Magnesium iodide octahydrate is one of several hydrated forms of magnesium iodide, with the general formula MgI₂·xH₂O. The octahydrate variant specifically contains eight water molecules per formula unit, resulting in the chemical formula MgI₂·8H₂O or H₁₆I₂MgO₈ . This places it within a family of hydrates that includes the hexahydrate (MgI₂·6H₂O) and nonahydrate (MgI₂·9H₂O) . The anhydrous form (MgI₂) has a molar mass of 278.114 g/mol, while the octahydrate’s mass increases to 422.236 g/mol due to the incorporated water molecules .
Crystalline Architecture
X-ray crystallographic studies reveal that magnesium iodide octahydrate adopts an orthorhombic crystal system . Its structure features [Mg(H₂O)₆]²⁺ coordination complexes, where the magnesium ion is surrounded by six water molecules in an octahedral arrangement . The remaining two water molecules occupy interstitial sites within the lattice, contributing to the compound’s hygroscopic nature . This structural configuration contrasts with the hexagonal packing of anhydrous MgI₂ and the monoclinic symmetry of the hexahydrate .
Physical and Chemical Properties
Table 1: Comparative Physical Properties of Magnesium Iodide Hydrates
Solubility and Thermal Behavior
The compound demonstrates high solubility in water (>100 g/100 mL at 20°C) , ethanol, and diethyl ether . Thermal analysis shows a melting point range of 38–41°C, accompanied by decomposition . Under hydrogen atmospheres, it remains stable up to 637°C , but in air, decomposition proceeds via two pathways:
-
Low-temperature degradation: Releases elemental iodine (I₂) at room temperature, evident from brown discoloration .
-
High-temperature calcination: Above 41°C, complete decomposition yields magnesium oxide (MgO) :
Synthesis and Manufacturing Processes
Acid-Base Neutralization
The industrial synthesis of magnesium iodide octahydrate primarily involves neutralizing magnesium-containing bases with hydroiodic acid (HI) :
The resultant MgI₂ solution is evaporated under controlled humidity to crystallize the octahydrate .
Direct Elemental Reaction
An alternative method employs powdered magnesium metal and iodine in anhydrous diethyl ether :
This route requires strict exclusion of moisture to prevent hydrolysis and is preferred for laboratory-scale anhydrous MgI₂ production . Subsequent hydration under controlled conditions yields the octahydrate.
Reactivity and Decomposition Behavior
Atmospheric Instability
Magnesium iodide octahydrate’s susceptibility to aerial decomposition limits its long-term storage. The process initiates with iodine liberation:
This exothermic reaction accelerates under UV light, necessitating amber glass containers for storage .
Hydrolytic Tendencies
Applications in Industry and Research
Organic Synthesis
Magnesium iodide octahydrate serves as a catalyst in several key transformations:
-
Baylis-Hillman Reaction: Promotes Z-selectivity in vinyl compound synthesis .
-
Demethylation Reactions: Cleaves methoxy groups from aromatic ethers under mild conditions .
Pharmaceutical Intermediates
The compound’s iodine content makes it a precursor in radioimaging agents and thyroid medications . Its hygroscopicity is exploited in controlled drug delivery systems requiring moisture-activated release mechanisms .
Materials Science
Research explores its use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume